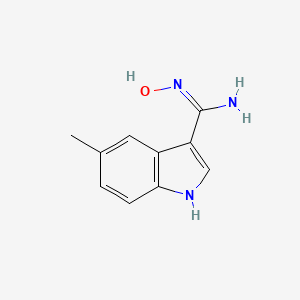

N-Hydroxy-5-methylindole-3-carboxamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Hydroxy-5-methylindole-3-carboxamidine is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methylindole-3-carboxamidine typically involves the reaction of 5-methylindole-3-carboxamidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylindole-3-carboxamidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-5-methylindole-3-carboxamide, while substitution reactions may produce various substituted indole derivatives .

Scientific Research Applications

Antiviral Activity

One of the significant applications of N-Hydroxy-5-methylindole-3-carboxamidine lies in its antiviral properties. Research has indicated that derivatives of indole compounds, including this compound, exhibit antiviral activity against several viruses, particularly Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV) . These compounds can be utilized in the development of new antiviral medications aimed at treating viral infections that currently have limited treatment options.

Case Study: Antiviral Efficacy

A study demonstrated that certain indole derivatives showed promising results in inhibiting HBV replication in vitro. The mechanism involved interference with viral entry and replication processes, highlighting the potential of these compounds as therapeutic agents against viral infections .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Indole derivatives are known to affect various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that specific indole derivatives can disrupt tubulin polymerization, which is crucial for cancer cell division .

Case Study: Tubulin Polymerization Inhibition

In a recent study, an indole derivative demonstrated significant growth inhibition in several cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The compound induced G2/M phase arrest and apoptosis through interactions with the colchicine-binding site on tubulin .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound and related compounds. These derivatives have shown potential in protecting neuronal cells from oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative diseases such as Parkinson's disease .

Case Study: Neuroprotection Against Oxidative Stress

In vitro studies using SH-SY5Y neuronal cells indicated that certain indole derivatives effectively reduced oxidative stress-induced damage. These compounds exhibited strong antioxidant activity and inhibited monoamine oxidase B (MAO-B), suggesting their potential as multifunctional agents for neuroprotection .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Indole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicates that specific modifications can enhance their antimicrobial potency .

Case Study: Antimicrobial Screening

A study reported that certain indole carboxamide derivatives exhibited significant antimicrobial activity against Candida albicans, suggesting their potential use as antifungal agents .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antiviral Activity | Inhibition of viral replication | Effective against HBV and HIV |

| Anticancer Properties | Disruption of tubulin polymerization | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Antioxidant activity and MAO-B inhibition | Protects neuronal cells from damage |

| Antimicrobial Activity | Inhibition of bacterial growth | Active against E. coli and C. albicans |

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylindole-3-carboxamidine involves its interaction with various molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamidine moiety, which interacts with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide: Similar in structure but with a methoxy group instead of a methyl group.

N-Hydroxy-5-methyl-1H-indole-3-carboximidamide: Similar but with slight variations in the functional groups.

Uniqueness

N-Hydroxy-5-methylindole-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-Hydroxy-5-methylindole-3-carboxamidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features an indole framework, which is known for its versatility in biological applications. The presence of the hydroxyl group and carboxamidine moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of indole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| 5f | SMMC-7721 | 0.56 ± 0.08 | 18.9 |

| 5f | HepG2 | 0.91 ± 0.13 | 11.6 |

| 5f | LO2 (Normal) | 10.58 ± 0.52 | - |

The compound 5f exhibited potent activity against hepatocarcinoma cell lines SMMC-7721 and HepG2 while showing significantly lower cytotoxicity to normal hepatocyte cells (LO2), indicating a favorable selectivity profile for cancer cells over normal cells .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Topoisomerase Inhibition : The compound has been shown to significantly inhibit Topoisomerase IIα, an enzyme critical for DNA replication and transcription.

- Induction of Apoptosis : In SMMC-7721 cells, treatment with compound 5f resulted in increased levels of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and subsequent apoptosis.

- Cell Cycle Arrest : Further studies indicated that the compound may induce cell cycle arrest in the G2/M phase, contributing to its cytotoxic effects .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects, particularly in models of oxidative stress.

Table 2: Neuroprotective Activity Against Oxidative Stress

| Compound | Cell Line | Model | Protective Effect (%) |

|---|---|---|---|

| 5MICA | SH-SY5Y | H2O2-induced | >70 |

| 5MICA | Rat Brain Synaptosomes | 6-OHDA-induced | >80 |

The derivatives of indole compounds showed strong neuroprotective activity against oxidative stress-induced damage in neuronal cell lines, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated that administration of compound 5f led to significant tumor regression compared to control groups.

- Neurodegenerative Disease Models : In models of Parkinson's disease, treatment with indole derivatives reduced neuronal loss and improved motor function, correlating with decreased oxidative stress markers .

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |

InChI |

InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |

InChI Key |

UCJXABGGKWKYDB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2/C(=N\O)/N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=NO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.